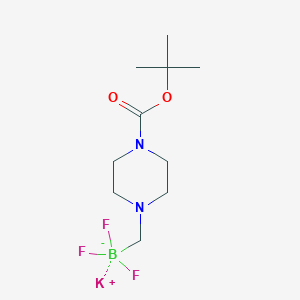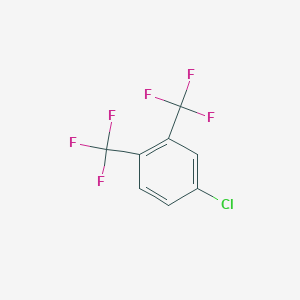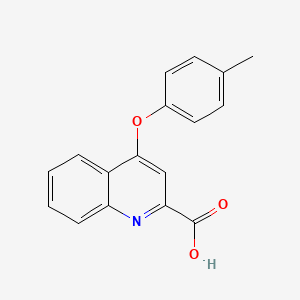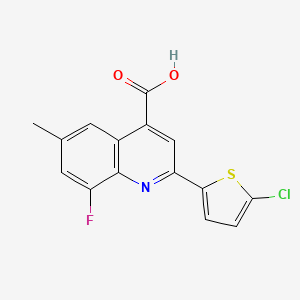
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound is a complex organic molecule that includes a chlorothiophene and quinoline structure, both of which are common in medicinal chemistry . The chlorothiophene component is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . Quinoline is a nitrogen-containing heterocycle and is often used as a building block in the synthesis of more complex compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, the presence of the carboxylic acid group could allow for reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) .Aplicaciones Científicas De Investigación
Antitubercular Activity
The compound has been utilized as an intermediate in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing promising antitubercular agents against M. tuberculosis with low cytotoxicity profiles. These compounds were synthesized by coupling the acid with various amines, demonstrating significant in vitro antimycobacterial activity (Marvadi et al., 2020).
Antibacterial Applications
Another study focused on the development of fluoroquinolones, a class of antibacterials, by introducing novel substituents leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that certain substituent combinations significantly enhance antibacterial efficacy, highlighting the compound's role in the synthesis of potent antibacterial agents (Kuramoto et al., 2003).
Antimicrobial and Antifungal Activities
The title compound served as a precursor in synthesizing fluoroquinolone-based 4-thiazolidinones with reported antimicrobial and antifungal activities. These synthesized compounds, through structural modifications, demonstrated significant activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Patel & Patel, 2010).
Cancer Research
In cancer research, derivatives of the compound have been investigated for their potential as Aurora kinase inhibitors, indicating possible applications in cancer treatment. The study suggests that specific modifications to the quinoline structure could yield compounds with significant anticancer activity (ロバート ヘンリー,ジェームズ, 2006).
Fluorescent Dipoles
Additionally, mesomeric betaines derived from the compound have been synthesized for potential use as fluorescent dipoles. These compounds exhibit promising fluorescence properties, which could be applied in various scientific and analytical techniques (Smeyanov et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor x .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at g0/g1 phase by regulating cell cycle relative proteins and induce apoptosis through intrinsic pathway, which involved mitochondrial dysfunction, reactive oxygen species (ros) accumulation and ros-mediated dna damage .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area . The specific hazards associated with this compound would depend on its exact structure and properties.
Direcciones Futuras
The future research directions would likely involve further exploration of the compound’s potential biological activities and its possible uses in medicinal chemistry. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its activity or reduce any side effects .
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2S/c1-7-4-8-9(15(19)20)6-11(12-2-3-13(16)21-12)18-14(8)10(17)5-7/h2-6H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOGAJQIAGPQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



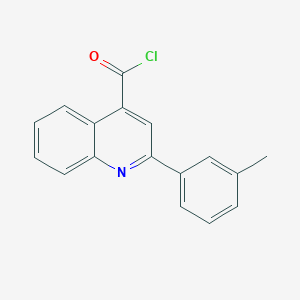
![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
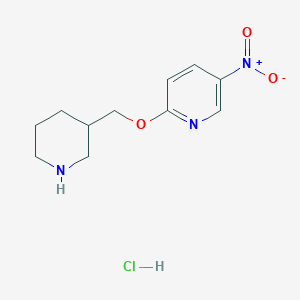

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)
![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
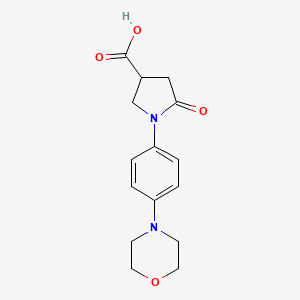
![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)
